Methyl 6-(2,5-dimethoxyphenyl)hexanoate
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Overview
Description
Methyl 6-(2,5-dimethoxyphenyl)hexanoate is an organic compound characterized by its aromatic ring substituted with two methoxy groups and a hexanoate ester chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(2,5-dimethoxyphenyl)hexanoate typically involves the esterification of 6-(2,5-dimethoxyphenyl)hexanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or solid acid resins can be used to facilitate the esterification reaction. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy groups or the ester moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially at positions ortho or para to the methoxy groups. Reagents such as sodium methoxide or potassium tert-butoxide are often used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Methyl 6-(2,5-dimethoxyphenyl)hexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Mechanism of Action
The mechanism by which Methyl 6-(2,5-dimethoxyphenyl)hexanoate exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The methoxy groups and ester moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Methyl 6-(2,5-dimethoxyphenyl)hexanoate can be compared with other similar compounds such as:
Methyl 4-(2,5-dimethoxyphenyl)butanoate: Similar structure but with a shorter carbon chain.
Methyl 6-(3,4-dimethoxyphenyl)hexanoate: Similar structure but with different positions of the methoxy groups.
Ethyl 6-(2,5-dimethoxyphenyl)hexanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Properties
CAS No. |
169126-93-6 |
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Molecular Formula |
C15H22O4 |
Molecular Weight |
266.33 g/mol |
IUPAC Name |
methyl 6-(2,5-dimethoxyphenyl)hexanoate |
InChI |
InChI=1S/C15H22O4/c1-17-13-9-10-14(18-2)12(11-13)7-5-4-6-8-15(16)19-3/h9-11H,4-8H2,1-3H3 |
InChI Key |
DYPNXNSQQZNCRM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CCCCCC(=O)OC |
Origin of Product |
United States |
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